Boc-D-Ser(tBu)-OH.DCHA, also known as N-alpha-t-boc-O-tert-butyl-D-serine dicyclohexylammonium salt, is a derivative of the amino acid D-serine, which is commonly used in peptide synthesis. The compound features a tert-butoxycarbonyl (Boc) protecting group on the amino group and a tert-butyl protecting group on the hydroxyl group of serine. This structural modification enhances its stability and reactivity during synthetic procedures.
The compound is commercially available from various chemical suppliers, including Sigma-Aldrich and BenchChem, with a CAS number of 18942-50-2. It is typically produced through established synthetic routes involving the protection of serine's functional groups.
Boc-D-Ser(tBu)-OH.DCHA is classified as an amino acid derivative and a protecting group reagent in organic chemistry. It plays a crucial role in solid-phase peptide synthesis (SPPS) due to its ability to protect reactive functional groups during the assembly of peptide chains.
The synthesis of Boc-D-Ser(tBu)-OH.DCHA generally involves several key steps:
Boc-D-Ser(tBu)-OH.DCHA has a complex molecular structure characterized by the following components:
Boc-D-Ser(tBu)-OH.DCHA can undergo various chemical transformations:
Common reagents for these reactions include:
The primary mechanism of action for Boc-D-Ser(tBu)-OH.DCHA lies in its role as a protecting agent during peptide synthesis:
While Boc-D-Ser(tBu)-OH.DCHA itself does not have specific molecular targets, peptides synthesized using this compound may interact with various enzymes, receptors, and proteins based on their sequence and structure.
Boc-D-Ser(tBu)-OH.DCHA is primarily utilized in:
Boc-D-Ser(tBu)-OH·DCHA occupies a specialized niche in Boc-based solid-phase peptide synthesis (Boc-SPPS). Its design addresses two key challenges in serine-rich or structured peptide assembly:
Enantiomeric Specificity: As the D-configured serine derivative, it enables the incorporation of non-natural D-serine residues into peptide sequences. This modification enhances metabolic stability against proteases and can induce specific conformational shifts (e.g., in β-turns or helices), crucial for engineering peptide therapeutics with improved bioavailability [5] [10].
Orthogonal Protection Scheme: The Boc group (α-amine) is acid-labile, while the tBu group (side chain) is base-stable but acid-cleavable. This allows sequential deprotection during SPPS: mild acid (e.g., 25–50% TFA/DCM) removes the Boc group for chain elongation while retaining the side-chain tBu protection. Final cleavage with strong acids (e.g., HF or TFMSA) simultaneously liberates the serine hydroxyl and releases the peptide from the resin [2] [8].
Table 1: Comparison of Key Serine Protecting Groups in Peptide Synthesis
Protecting Group | Cleavage Conditions | Stability | Primary Application |
---|---|---|---|
Boc (α-amine) | Mild acid (TFA/DCM) | Base, nucleophiles | Boc-SPPS chain elongation |
tBu (side chain) | Strong acid (HF/TFMSA) | Base, hydrogenation | Acid-stable hydroxyl protection |
Fmoc (α-amine) | Base (piperidine) | Mild acid | Fmoc-SPPS |
Trt (side chain) | Weak acid (1% TFA) | Base, strong nucleophiles | Fmoc-SPPS for sensitive sequences |
The strategic use of tert-butyl protections emerged in the 1960s–1970s as a transformative alternative to benzyl (Bn)-based groups, driven by the need for acid-labile but hydrogenation-stable blocking functions:
Origins and Rationale: Louis Carpino’s work on nitrogen protections highlighted Boc’s stability under basic conditions. Concurrently, Robert Bruce Merrifield’s SPPS innovations necessitated orthogonal protections compatible with resin handling. The tert-butyl ether, introduced by Sieber et al. for serine/threonine, provided critical advantages: rapid cleavage with anhydrous acids (e.g., HCl in dioxane or TFA) without cysteine oxidation risks inherent in metallic deprotection methods [2] [3].
Impact on Complex Peptide Synthesis: The tBu/Boc/DCHA system enabled syntheses of serine-rich domains (e.g., phosphopeptides or glycopeptides) by preventing β-elimination or acyl shifts during activation. This was pivotal for synthesizing historically challenging targets like ribonucleases or viral envelope proteins [2] [8].
The DCHA counterion in Boc-D-Ser(tBu)-OH·DCHA is not merely a solubility modifier—it critically influences the compound’s physicochemical behavior:
Crystallization Enhancement: The free acid Boc-D-Ser(tBu)-OH is an oil prone to decomposition, but DCHA salt formation induces crystallization via ionic bonding and hydrophobic packing of cyclohexyl rings. This enables purification by recrystallization, yielding materials with ≥98% chiral purity—essential for preventing epimerization during peptide coupling [2] [5] [9].
Solubility Profile: The salt exhibits moderate solubility in polar aprotic solvents (e.g., DMF or DCM) but low solubility in water or hexane. This facilitates selective precipitation during synthesis: after coupling, excess reagent partitions into aqueous washes, while the peptide-bound serine remains resin-immobilized [2] [3].
Table 2: Physicochemical Properties of Boc-D-Ser(tBu)-OH·DCHA
Property | Specification | Technical Significance |
---|---|---|
Molecular Weight | 442.5 g/mol | Stoichiometric calculations for coupling |
Melting Point | 161–164°C | Purity indicator; decomposition threshold |
Optical Rotation | +22.5° to +27.5° (c=2% in DMF) | Chiral purity verification |
Solubility | Soluble in DMF, DCM; insoluble in H₂O | Compatibility with SPPS solvent systems |
Storage Stability | Stable at 0–8°C (≥2 years) | Long-term reagent viability |
Comprehensive List of Protected Serine Derivatives
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: